2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamide
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Overview
Description
2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of Substituents: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Acetamide Group: The acetamide group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamide would depend on its specific interactions with molecular targets. Typically, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamide is unique due to its specific substituents and functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C12H11ClN2O3 |
---|---|
Molecular Weight |
266.68 g/mol |
IUPAC Name |
2-(5-chloro-8-methoxy-4-oxoquinolin-1-yl)acetamide |
InChI |
InChI=1S/C12H11ClN2O3/c1-18-9-3-2-7(13)11-8(16)4-5-15(12(9)11)6-10(14)17/h2-5H,6H2,1H3,(H2,14,17) |
InChI Key |
SWSKGAPSTALDMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C(=O)C=CN2CC(=O)N |
Origin of Product |
United States |
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